molecular formula C6H11NO6 B1215246 Glucuronamide CAS No. 61914-43-0

Glucuronamide

Cat. No. B1215246
CAS RN: 61914-43-0
M. Wt: 193.15 g/mol
InChI Key: VOIFKEWOFUNPBN-QIUUJYRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-glucuronamide is a monosaccharide derivative that is the carboxamide of beta-D-glucuronic acid It is a monosaccharide derivative and a monocarboxylic acid amide. It derives from a beta-D-glucuronic acid.

Scientific Research Applications

  • Formation of Reversible Polymers : Glucuronamide-based bolaamphiphiles form reversible, linear polymolecular arrays through boronate ester linkage, which is significant in the development of responsive materials (Nakazawa et al., 2000).

  • Synthesis of Uronamides : Glucuronamides can be easily synthesized from glucopyranurono-6,1-lactone and amines. This synthesis process produces various amides and has potential in developing new chemical compounds (Bosco et al., 2010).

  • Chemoenzymatic Synthesis and Properties : Sucuronamide, synthesized from D-glucurono-6,3-lactone, showcases the potential of glucuronamide in creating disaccharide analogues through chemoenzymatic methods (Mizoguchi et al., 2016).

  • Catalysis in Synthesis of Glucuronic Acid Esters : Glucuronamides are used in the synthesis of nontoxic prodrugs, demonstrating their role in pharmaceutical chemistry (Bosco et al., 2010).

  • Potential Anticancer Agents : Structurally diverse d-glucuronic acid derivatives, including glucuronamides, have been developed as potential anticancer agents, showing the biomedical significance of glucuronamide (Hricovíniová et al., 2016).

  • Novel N-Glycosyl Compounds with Anticancer Potential : Synthesis of novel N-glycosyl derivatives containing glucuronamide moieties has shown significant antiproliferative activities, underlining the importance of glucuronamide in cancer research (Xavier et al., 2017).

  • Application in Anticancer Prodrug Monotherapy : Glucuronide derivatives of betulinic acid indicate the potential use of glucuronamide in prodrug strategies for cancer therapy (Gauthier et al., 2009).

  • Design and Synthesis for Antitumor Activity : D-glucuronic acid derivatives, including glucuronamides, have been synthesized and shown activity against various cancer cell lines, highlighting their role in medicinal chemistry (El-Nezhawy et al., 2011).

properties

CAS RN

61914-43-0

Product Name

Glucuronamide

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide

InChI

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1

InChI Key

VOIFKEWOFUNPBN-QIUUJYRFSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O

SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Other CAS RN

61914-43-0
3789-97-7

synonyms

glucuronamide
glucuronamide, (D)-isomer
glucuronic acid amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glucuronamide
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Glucuronamide
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Glucuronamide
Reactant of Route 4
Glucuronamide
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Glucuronamide
Reactant of Route 6
Glucuronamide

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